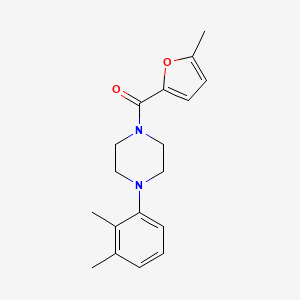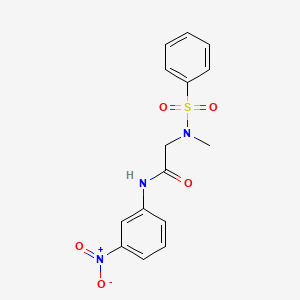
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine, also known as DMFP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. DMFP possesses a unique chemical structure that makes it a promising candidate for drug development, particularly in the areas of cancer treatment, neuroprotection, and pain management.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. Additionally, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been found to have a variety of biochemical and physiological effects. In addition to its anticancer, neuroprotective, and analgesic properties, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to possess antioxidant and anti-inflammatory properties. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers. However, one limitation of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine research. One area of interest is the development of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine and its potential therapeutic applications in neuroprotection and pain management. Finally, more studies are needed to determine the safety and toxicity of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine, particularly in vivo.
Métodos De Síntesis
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl hydrazine with 5-methyl-2-furoic acid, followed by cyclization with phosgene. Another method involves the reaction of 2,3-dimethylphenyl hydrazine with 5-methyl furfuryl ketone, followed by cyclization with formaldehyde.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research involves its anticancer properties. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been found to possess neuroprotective properties, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine also exhibits analgesic properties, making it a potential treatment for chronic pain.
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-5-4-6-16(15(13)3)19-9-11-20(12-10-19)18(21)17-8-7-14(2)22-17/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRIKCIAMIALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-chlorobenzenecarboximidamide](/img/structure/B5833179.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)

methanone](/img/structure/B5833208.png)
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)

![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)